Kinase Inhibition Selectivity: FLT3 Wild-Type vs. Mutant Comparison at 25 μM
While direct data for the target compound are not available, the spiroindoline quinazolinedione class exhibits moderate FLT3 inhibition. Class-level inference based on compound 5f (4-methylphenyl analog) shows 55% inhibition of wild-type FLT3 and 62% inhibition of the D835Y mutant at 25 μM . The target compound's morpholin-4-ylpropyl group may alter kinase selectivity through hydrogen-bonding interactions with the hinge region, but this remains undemonstrated in published assays.
| Evidence Dimension | FLT3 kinase inhibition at 25 μM |
|---|---|
| Target Compound Data | Not reported for this precise compound |
| Comparator Or Baseline | Compound 5f (4-methylphenyl analog): 55% wt-FLT3, 62% D835Y mutant inhibition |
| Quantified Difference | Cannot be calculated; direct data absent |
| Conditions | In vitro kinase assay, panel of 25 oncogenic kinases (Divar et al. 2023) |
Why This Matters
FLT3 inhibition is a clinically validated target in acute myeloid leukemia; data for the exact morpholin-4-ylpropyl derivative are needed to assess its therapeutic potential relative to the 4-methylphenyl lead.
- [1] Divar, M. et al. Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors. Bioorg. Med. Chem. 2023, 90, 117367. View Source
